Cas no 99234-91-0 (DIPHENYL-2,2',4,4',6,6'-D6-AMINE)
DIPHENYL-2,2',4,4',6,6'-D6-AMINE Chemical and Physical Properties
Names and Identifiers
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- DIPHENYL-2,2',4,4',6,6'-D6-AMINE
- D98029
- 2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline
- 99234-91-0
- Benzen-2,4,6-d3-amine, N-(phenyl-2,4,6-d3)- (9CI)
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- Inchi: 1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,7D,8D,9D,10D
- InChI Key: DMBHHRLKUKUOEG-MWJWXFQUSA-N
- SMILES: N(C1C([2H])=CC([2H])=CC=1[2H])C1C([2H])=CC([2H])=CC=1[2H]
Computed Properties
- Exact Mass: 175.126809831g/mol
- Monoisotopic Mass: 175.126809831g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12Ų
DIPHENYL-2,2',4,4',6,6'-D6-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D478941-2.5mg |
Diphenyl-2,2',4,4',6,6'-d6-amine |
99234-91-0 | 2.5mg |
$ 65.00 | 2023-09-07 | ||
| TRC | D478941-5mg |
Diphenyl-2,2',4,4',6,6'-d6-amine |
99234-91-0 | 5mg |
$ 88.00 | 2023-09-07 | ||
| TRC | D478941-25mg |
Diphenyl-2,2',4,4',6,6'-d6-amine |
99234-91-0 | 25mg |
$ 126.00 | 2023-09-07 |
DIPHENYL-2,2',4,4',6,6'-D6-AMINE Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on DIPHENYL-2,2',4,4',6,6'-D6-AMINE
Comprehensive Guide to DIPHENYL-2,2',4,4',6,6'-D6-AMINE (CAS No. 99234-91-0): Properties, Applications, and Industry Insights
DIPHENYL-2,2',4,4',6,6'-D6-AMINE (CAS No. 99234-91-0) is a deuterated organic compound widely utilized in advanced research and industrial applications. This deuterium-labeled derivative of diphenylamine offers unique isotopic properties, making it invaluable in NMR spectroscopy, pharmaceutical research, and material science. With the growing demand for stable isotope-labeled compounds in drug development and analytical chemistry, this compound has garnered significant attention from researchers and manufacturers alike.
The molecular structure of DIPHENYL-2,2',4,4',6,6'-D6-AMINE features six deuterium atoms strategically positioned on the phenyl rings, enhancing its utility in kinetic studies and metabolic pathway tracing. Its CAS No. 99234-91-0 serves as a critical identifier in chemical databases, ensuring precise procurement for laboratories. Recent trends in green chemistry and sustainable synthesis have further amplified interest in deuterated compounds like this, as they reduce solvent waste and improve reaction efficiency.
In the pharmaceutical sector, DIPHENYL-2,2',4,4',6,6'-D6-AMINE plays a pivotal role in deuterium drug design, a cutting-edge approach to prolong drug half-life and enhance therapeutic efficacy. This aligns with the industry's focus on precision medicine and personalized therapeutics. Researchers frequently search for "deuterated amine applications" or "CAS 99234-91-0 solubility" to optimize experimental protocols, reflecting its relevance in modern science.
From a technical perspective, the compound's high isotopic purity (>98% D) ensures minimal interference in mass spectrometry and isotope dilution analysis. Its thermal stability also makes it suitable for polymer stabilization studies, addressing common queries like "DIPHENYL-D6-AMINE thermal degradation." As industries increasingly adopt AI-driven chemical discovery, accurate data on such labeled compounds becomes essential for predictive modeling.
Environmental scientists value DIPHENYL-2,2',4,4',6,6'-D6-AMINE as a tracer in pollutant degradation studies, particularly for tracking aromatic amine derivatives in ecosystems. This connects to broader discussions about microplastic analysis and environmental persistence—topics dominating scientific forums. The compound's low ecotoxicity profile (as per OECD guidelines) further supports its safe use in ecological research.
Supply chain specialists often inquire about "CAS 99234-91-0 suppliers" or "D6-labeled amine storage," highlighting logistical considerations. Proper handling requires anhydrous conditions due to potential deuterium exchange with moisture. Leading manufacturers now provide GC-MS certificates and deuterium enrichment reports to meet stringent quality standards demanded by FDA-compliant research.
Emerging applications in organic electronics have expanded the compound's utility, particularly in OLED material research where deuterated aromatics enhance device longevity. Patent analyses reveal growing IP activity around "deuterated amine semiconductors," coinciding with the global push for energy-efficient displays. This positions DIPHENYL-2,2',4,4',6,6'-D6-AMINE as a multi-disciplinary research tool.
For analytical chemists, the compound serves as an ideal internal standard due to its chromatographic resolution from non-deuterated analogs. Method development papers frequently cite its use in HPLC-DAD and LC-MS/MS applications, addressing common search terms like "deuterated internal standard selection." Its UV absorption characteristics (λmax ~254 nm) further facilitate detection at low concentrations.
The synthesis of DIPHENYL-2,2',4,4',6,6'-D6-AMINE typically involves catalytic deuteration techniques, with recent advancements in continuous-flow hydrogenation improving yield and reproducibility. Process chemists actively discuss "deuterium incorporation efficiency" in professional networks, reflecting the compound's industrial significance. Regulatory documents emphasize proper isotope accounting to comply with nuclear magnetic resonance safety protocols.
In academia, this deuterated amine features prominently in mechanistic organic chemistry courses, demonstrating isotope effects on reaction rates. Educational resources often highlight its role in elucidating aromatic substitution patterns, making "D6-diphenylamine teaching applications" a recurring search phrase among chemistry educators.
Future prospects for DIPHENYL-2,2',4,4',6,6'-D6-AMINE appear robust, with market analysts projecting growth in the stable isotope label sector at 6.8% CAGR through 2030. Innovations in deuterium-labeled PET imaging agents and quantum dot stabilization may further diversify its applications, ensuring continued relevance across scientific disciplines.
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